4-Methoxy-5-methylpicolinaldehyde

Description

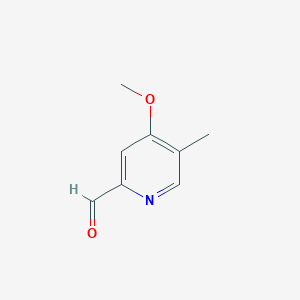

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-5-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-4-9-7(5-10)3-8(6)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGGHQIHYPBGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30727990 | |

| Record name | 4-Methoxy-5-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959617-10-8 | |

| Record name | 4-Methoxy-5-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-5-methylpicolinaldehyde

This guide provides an in-depth technical overview of the methodologies and expected spectroscopic data for the comprehensive characterization of 4-Methoxy-5-methylpicolinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document emphasizes the rationale behind experimental choices and the principles of data interpretation to ensure scientific rigor and trustworthiness.

Introduction

4-Methoxy-5-methylpicolinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its chemical structure, featuring a pyridine ring with aldehyde, methoxy, and methyl functional groups, gives rise to a unique spectroscopic fingerprint. Accurate characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial for confirming its identity, purity, and stability. This guide outlines the core principles and detailed protocols for acquiring and interpreting these key analytical data.

Molecular Structure and Expected Spectroscopic Features

A foundational understanding of the molecule's structure is paramount for predicting and interpreting its spectroscopic data. The structure of 4-Methoxy-5-methylpicolinaldehyde is presented below.

Diagram: Molecular Structure of 4-Methoxy-5-methylpicolinaldehyde

Caption: Structure of 4-Methoxy-5-methylpicolinaldehyde

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Methoxy-5-methylpicolinaldehyde, both ¹H and ¹³C NMR will provide critical information for structure confirmation.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum will show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-donating methoxy group, the electron-withdrawing aldehyde and pyridine nitrogen, and the methyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. Similar aldehyde protons on pyridine rings are found in this region. |

| Pyridine-H (at C6) | 8.4 - 8.6 | Singlet (s) | 1H | This proton is ortho to the nitrogen and is deshielded. It is expected to be a singlet as there are no adjacent protons. |

| Pyridine-H (at C3) | 7.1 - 7.3 | Singlet (s) | 1H | This proton is meta to the nitrogen and is less deshielded than the C6 proton. It is also expected to be a singlet. |

| Methoxy-H | 3.9 - 4.1 | Singlet (s) | 3H | The protons of the methoxy group are shielded relative to the aromatic protons and will appear as a sharp singlet. |

| Methyl-H | 2.2 - 2.4 | Singlet (s) | 3H | The protons of the methyl group on the pyridine ring will appear as a singlet in a region typical for aromatic methyl groups. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| Aldehyde C=O | 190 - 193 | The carbonyl carbon of the aldehyde is significantly deshielded and appears at a characteristic downfield shift. |

| Pyridine C4 (C-OMe) | 160 - 165 | This carbon is attached to the electron-donating methoxy group, causing a downfield shift. |

| Pyridine C2 (C-CHO) | 150 - 155 | The carbon attached to the aldehyde group is deshielded by the nitrogen and the carbonyl. |

| Pyridine C6 | 148 - 152 | The carbon atom ortho to the nitrogen is deshielded. |

| Pyridine C5 (C-Me) | 130 - 135 | The carbon bearing the methyl group. |

| Pyridine C3 | 110 - 115 | This carbon is shielded relative to the other pyridine carbons. |

| Methoxy C | 55 - 58 | The carbon of the methoxy group appears in a typical upfield region. |

| Methyl C | 15 - 20 | The carbon of the methyl group is the most shielded carbon in the molecule. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Methoxy-5-methylpicolinaldehyde.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Diagram: NMR Workflow

Caption: Workflow for NMR data acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| 3050 - 3150 | C-H stretch | Medium | Aromatic C-H |

| 2900 - 3000 | C-H stretch | Medium | Aliphatic C-H (methoxy and methyl) |

| 2820 - 2850 & 2720 - 2750 | C-H stretch | Weak | Aldehyde C-H (Fermi doublet) |

| 1690 - 1715 | C=O stretch | Strong | Aldehyde carbonyl |

| 1580 - 1620 | C=C & C=N stretch | Medium-Strong | Pyridine ring |

| 1250 - 1300 | C-O stretch | Strong | Aryl-ether (methoxy) |

| 1000 - 1100 | C-O stretch | Strong | Ether |

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups in 4-Methoxy-5-methylpicolinaldehyde.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption bands.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The expected molecular weight of 4-Methoxy-5-methylpicolinaldehyde (C₈H₉NO₂) is 151.06 g/mol .[1][2] A prominent peak at m/z = 151 should be observed in the mass spectrum, corresponding to the molecular ion.

-

High-Resolution Mass Spectrometry (HRMS): For an exact mass measurement, HRMS should yield a value very close to the calculated exact mass of 151.0633 for [M+H]⁺.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the aldehyde proton (M-1), the formyl group (M-29), or the methoxy group (M-31).

Experimental Protocol for MS Data Acquisition

Objective: To determine the molecular weight and confirm the elemental composition.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source.

-

The instrument can be a quadrupole, time-of-flight (TOF), or Orbitrap analyzer. A TOF or Orbitrap is preferred for high-resolution measurements.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion.

-

If using HRMS, compare the measured exact mass to the calculated exact mass to confirm the elemental formula.

-

Conclusion

The comprehensive spectroscopic analysis of 4-Methoxy-5-methylpicolinaldehyde, employing NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. The predicted data and detailed protocols within this guide offer a robust framework for researchers to confidently characterize this and structurally related molecules. Adherence to these methodologies ensures the generation of high-quality, reliable data, which is the cornerstone of scientific integrity in chemical research and development.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Royal Society of Chemistry. (n.d.). Table of Contents.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0210000). Retrieved from [Link]

-

The Journal of Organic Chemistry. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]

- NIST. (n.d.). Benzaldehyde, 4-methoxy-.

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

- NIST. (n.d.). 4-Methoxycinnamaldehyde.

Sources

An In-depth Technical Guide to 4-Methoxy-5-methylpicolinaldehyde: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-5-methylpicolinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a methoxy group, a methyl group, and an aldehyde functionality on the pyridine ring offers a versatile scaffold for the development of novel therapeutic agents and complex molecular architectures. The pyridine core is a prevalent motif in numerous FDA-approved drugs, highlighting the importance of substituted pyridines in pharmaceutical research.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and expected reactivity of 4-Methoxy-5-methylpicolinaldehyde, offering field-proven insights for its application in research and drug development.

Physicochemical Properties

While specific experimental data for 4-Methoxy-5-methylpicolinaldehyde is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Justification |

| CAS Number | 959617-10-8 | Chemical Supplier Databases |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| Appearance | Likely a pale yellow to light brown solid or oil | Based on appearance of similar picolinaldehyde derivatives. |

| Melting Point | Not available. Expected to be a low-melting solid. | |

| Boiling Point | Not available. Expected to be distillable under reduced pressure. | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. | The presence of the polar aldehyde and methoxy groups, along with the aromatic ring, suggests solubility in a range of organic solvents. |

| pKa | Not available. The pyridine nitrogen is expected to be basic, with a pKa slightly higher than that of pyridine itself due to the electron-donating effects of the methoxy and methyl groups. |

Synthesis of 4-Methoxy-5-methylpicolinaldehyde

Route 1: Nucleophilic Aromatic Substitution

This approach involves the displacement of a suitable leaving group, such as a halogen, from the 4-position of a substituted picolinaldehyde precursor by a methoxide source. A potential precursor for this synthesis is 4-chloro-5-methylpicolinaldehyde.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of 4-Methoxy-5-methylpicolinaldehyde via Nucleophilic Aromatic Substitution (SNAr).

Detailed Protocol:

-

Precursor Synthesis: The starting material, 4-chloro-5-methylpicolinaldehyde, can be synthesized from commercially available precursors, potentially involving the oxidation of the corresponding alcohol or the formylation of a suitable chloromethylpyridine derivative.

-

Nucleophilic Substitution: To a solution of 4-chloro-5-methylpicolinaldehyde in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or methanol, add a solution of sodium methoxide in methanol.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 50-100 °C) to facilitate the substitution. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices: The pyridine ring is generally electron-deficient, and this deficiency is enhanced by the electron-withdrawing aldehyde group, making the 4-position susceptible to nucleophilic attack.[5][6] The use of a polar aprotic solvent like DMF can accelerate the rate of SNAr reactions.[7]

Route 2: Williamson Ether Synthesis

This classic method for ether formation can be adapted for the synthesis of 4-Methoxy-5-methylpicolinaldehyde, starting from 4-hydroxy-5-methylpicolinaldehyde.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of 4-Methoxy-5-methylpicolinaldehyde via Williamson Ether Synthesis.

Detailed Protocol:

-

Precursor Synthesis: The starting material, 4-hydroxy-5-methylpicolinaldehyde, could potentially be synthesized from the corresponding 4-amino derivative via diazotization followed by hydrolysis, or through other established methods for introducing a hydroxyl group onto a pyridine ring.

-

Deprotonation: In an inert atmosphere, a solution of 4-hydroxy-5-methylpicolinaldehyde in a suitable anhydrous solvent (e.g., THF, DMF) is treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the corresponding pyridinoxide.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved through column chromatography.

Causality of Experimental Choices: The Williamson ether synthesis is a robust and widely used method for forming ethers.[8][9][10] The choice of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the hydroxyl group without competing side reactions. The reaction proceeds via an Sₙ2 mechanism, where the pyridinoxide acts as the nucleophile.[9]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methoxy protons, and the methyl protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | Aldehyde protons are highly deshielded and typically appear in this region. |

| Aromatic-H (H-6) | 8.4 - 8.6 | Singlet (or narrow doublet) | The proton at the 6-position is adjacent to the nitrogen and deshielded. |

| Aromatic-H (H-3) | 7.0 - 7.3 | Singlet (or narrow doublet) | The proton at the 3-position is influenced by the adjacent aldehyde and methoxy groups. |

| Methoxy-H | 3.8 - 4.0 | Singlet (s) | Methoxy group protons on an aromatic ring typically resonate in this range. |

| Methyl-H | 2.2 - 2.5 | Singlet (s) | Methyl group protons on an aromatic ring appear in this region. |

Note: Predicted chemical shifts are in CDCl₃ and are based on data for similar substituted pyridines and benzaldehydes.[11][12][13][14]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| Aldehyde C=O | 190 - 195 | The carbonyl carbon of an aldehyde is characteristically found in this downfield region.[15] |

| Aromatic C-4 (C-O) | 160 - 165 | The carbon attached to the electron-donating methoxy group is shielded. |

| Aromatic C-2 (C-CHO) | 150 - 155 | The carbon bearing the aldehyde group is deshielded. |

| Aromatic C-6 | 148 - 152 | The carbon adjacent to the nitrogen is deshielded. |

| Aromatic C-5 (C-CH₃) | 135 - 140 | |

| Aromatic C-3 | 110 - 115 | The carbon at the 3-position is relatively shielded. |

| Methoxy -OCH₃ | 55 - 60 | The carbon of the methoxy group typically appears in this range.[16] |

| Methyl -CH₃ | 15 - 20 | The carbon of the methyl group is found in the aliphatic region. |

Note: Predicted chemical shifts are based on data for similar substituted pyridines and benzaldehydes.[11][17]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde) | 1690 - 1715 | Strong |

| C-H (aldehyde) | 2720 - 2820 | Medium, two bands often observed |

| C=C, C=N (aromatic) | 1550 - 1620 | Medium to Strong |

| C-O (methoxy) | 1230 - 1270 (asymmetric) and 1020 - 1075 (symmetric) | Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

Note: Predicted wavenumbers are based on typical ranges for these functional groups in aromatic compounds.[18][19][20][21][22]

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 151

-

[M-1]⁺: m/z = 150 (loss of H from the aldehyde)

-

[M-29]⁺: m/z = 122 (loss of CHO)

-

[M-30]⁺: m/z = 121 (loss of CH₂O from methoxy)

-

[M-44]⁺: m/z = 107 (loss of CO₂ from rearrangement)

The fragmentation of picolinaldehydes often involves initial loss of the formyl radical or a hydrogen atom from the aldehyde group.[23][24][25][26][27]

Chemical Reactivity

The reactivity of 4-Methoxy-5-methylpicolinaldehyde is governed by the interplay of its functional groups: the aldehyde, the electron-rich pyridine ring, and the methoxy and methyl substituents.

Reactions of the Aldehyde Group

The aldehyde functionality is a key site for a variety of chemical transformations.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (4-methoxy-5-methylpicolinic acid) using standard oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol ((4-methoxy-5-methylpyridin-2-yl)methanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig Reaction: This powerful olefination reaction allows for the conversion of the aldehyde to an alkene.[2][24][28][29] The reaction with a phosphorus ylide (Wittig reagent) provides a versatile method for carbon-carbon bond formation.

Wittig Reaction Workflow:

Caption: General scheme for the Wittig reaction of 4-Methoxy-5-methylpicolinaldehyde.

-

Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines to form imines (Schiff bases), and with active methylene compounds in reactions like the Knoevenagel condensation.[11][29][30][31][32]

Reactivity of the Pyridine Ring

The pyridine ring in 4-Methoxy-5-methylpicolinaldehyde is activated towards electrophilic aromatic substitution due to the electron-donating methoxy and methyl groups. However, the nitrogen atom deactivates the ring towards electrophiles and directs them to the 3- and 5-positions. Given that the 5-position is already substituted, electrophilic attack would likely occur at the 3-position. The aldehyde group is also a deactivating group.

The pyridine nitrogen can also be quaternized by reaction with alkyl halides, or oxidized to the N-oxide, which can then undergo further transformations.

Applications in Drug Discovery and Medicinal Chemistry

Substituted picolinaldehydes are valuable building blocks in the synthesis of complex molecules with potential biological activity.[1][33] The presence of the methoxy and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. The aldehyde functionality serves as a handle for introducing diverse functionalities and building complex heterocyclic systems, which are prevalent in many therapeutic agents.[2][4]

Safety and Handling

As with any chemical, 4-Methoxy-5-methylpicolinaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for the related 4-methoxypicolinaldehyde, this compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[34] A comprehensive review of the Safety Data Sheet (SDS) provided by the supplier is essential before handling this compound.

Conclusion

4-Methoxy-5-methylpicolinaldehyde is a promising heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data is currently limited, its chemical properties and reactivity can be reliably inferred from its structure and the behavior of analogous compounds. The synthetic routes and reactivity patterns outlined in this guide provide a solid foundation for researchers to utilize this compound in the design and synthesis of novel molecules with potential therapeutic applications. Further experimental investigation into the properties and reactions of this compound is warranted to fully explore its synthetic utility.

References

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

-

4-Methoxypyridine-2-carboxaldehyde. PubChem. [Link]

-

Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com. [Link]

-

Part7:Aldehydes and Ketones' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. YouTube. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. ResearchGate. [Link]

-

The infrared spectra of complexes of transition metal halides with substituted pyridines. CSIRO Publishing. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

-

A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. [Link]

-

Williamson Ether Synthesis. YouTube. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. [Link]

-

Condensation Reactions of Methyl Derivatives of Quinoxaline-1,4-Dioxide with 4,4'-Biphenyl Carboxaldehyde. Semantic Scholar. [Link]

-

15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. [Link]

-

Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. ResearchGate. [Link]

-

19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]

-

Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. [Link]

-

THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. [Link]

-

GCMS Section 6.11.4. Whitman People. [Link]

-

Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar. [Link]

-

9.2: Common nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

-

14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

-

FTIR spectrum for Pyridine. ResearchGate. [Link]

-

How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange. [Link]

- Preparation of 4-hydroxyquinoline compounds.

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

-

Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

-

Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Williamson Ether Synthesis. Cambridge University Press. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. rsc.org [rsc.org]

- 12. 4-Methylpyridine(108-89-4) 1H NMR spectrum [chemicalbook.com]

- 13. p-Anisaldehyde(123-11-5) 1H NMR spectrum [chemicalbook.com]

- 14. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR [m.chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hmdb.ca [hmdb.ca]

- 18. researchgate.net [researchgate.net]

- 19. chimia.ch [chimia.ch]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. youtube.com [youtube.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. GCMS Section 6.11.4 [people.whitman.edu]

- 26. m.youtube.com [m.youtube.com]

- 27. chemguide.co.uk [chemguide.co.uk]

- 28. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. scitepress.org [scitepress.org]

- 30. benchchem.com [benchchem.com]

- 31. masterorganicchemistry.com [masterorganicchemistry.com]

- 32. rsc.org [rsc.org]

- 33. sarchemlabs.com [sarchemlabs.com]

- 34. Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines | MDPI [mdpi.com]

An In-Depth Technical Guide to the Mechanistic Profile of 4-Methoxy-5-methylpicolinaldehyde in Organic Synthesis

This guide provides a comprehensive technical overview of 4-Methoxy-5-methylpicolinaldehyde, a substituted pyridine derivative with significant potential as a versatile building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core reactivity, mechanistic underpinnings of its transformations, and practical, field-proven insights into its application.

Executive Summary

4-Methoxy-5-methylpicolinaldehyde (CAS No. 959617-10-8) is a heterocyclic aromatic aldehyde featuring a pyridine ring scaffold substituted with a methoxy, a methyl, and a formyl group. This unique arrangement of functional groups imparts a nuanced reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the realms of medicinal and materials chemistry. This guide will explore the electronic effects governing its reactivity, detail the mechanisms of its key transformations, and provide actionable protocols for its synthetic utilization.

Molecular Structure and Electronic Landscape

The reactivity of 4-Methoxy-5-methylpicolinaldehyde is fundamentally dictated by the electronic interplay of its constituent functional groups on the pyridine core.

Table 1: Physicochemical Properties of 4-Methoxy-5-methylpicolinaldehyde

| Property | Value | Source |

| CAS Number | 959617-10-8 | |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol |

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The substituents modulate this electronic landscape:

-

Aldehyde Group (-CHO) at C2: This is a potent electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. It renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Methoxy Group (-OCH₃) at C4: The methoxy group exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is a strong mesomeric electron-donating group (+M) through its lone pairs. In the para-position relative to the nitrogen, its +M effect significantly influences the electron density of the ring.

-

Methyl Group (-CH₃) at C5: The methyl group is a weak electron-donating group through a positive inductive effect (+I).

This combination of substituents creates a unique electronic environment that directs the molecule's reactivity in various organic transformations.

Synthesis of 4-Methoxy-5-methylpicolinaldehyde

While specific literature detailing the synthesis of 4-Methoxy-5-methylpicolinaldehyde is sparse, a plausible and adaptable synthetic route can be extrapolated from methodologies for structurally similar substituted pyridines.[1][2][3][4][5] A common strategy involves the construction of the substituted pyridine ring followed by the introduction or modification of the aldehyde functionality.

A potential synthetic approach could involve a multi-step sequence starting from a readily available pyridine precursor, followed by strategic functionalization. For instance, a Vilsmeier-Haack formylation of a suitably substituted pyridine derivative could be a key step.[6]

Core Reactivity and Mechanistic Pathways

The primary site of reactivity in 4-Methoxy-5-methylpicolinaldehyde is the electrophilic carbonyl carbon of the aldehyde group. This functionality serves as a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Addition Reactions

The cornerstone of picolinaldehyde reactivity is the nucleophilic addition to the carbonyl group. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated.

Diagram 1: General Mechanism of Nucleophilic Addition

Caption: Nucleophilic addition to the carbonyl group.

Aldol Condensation

In the presence of a base, 4-Methoxy-5-methylpicolinaldehyde can undergo a crossed aldol condensation with enolizable ketones or aldehydes.[7][8][9] Due to the absence of α-hydrogens, it can only act as the electrophilic partner in this reaction.

Experimental Protocol: Crossed Aldol Condensation

This protocol is adapted from a similar reaction with p-anisaldehyde.[9][10]

-

Reaction Setup: In a round-bottom flask, dissolve 4-Methoxy-5-methylpicolinaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of acetone and water.

-

Addition of Enolizable Partner: Add the enolizable ketone or aldehyde (1-1.2 equivalents) to the solution.

-

Base Catalysis: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (catalytic amount), to the stirred mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Diagram 2: Aldol Condensation Workflow

Caption: Workflow for a typical aldol condensation.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes.[11][12][13][14] 4-Methoxy-5-methylpicolinaldehyde can react with a phosphonium ylide to yield the corresponding substituted styrene derivative. The stereochemical outcome (E/Z selectivity) is dependent on the nature of the ylide used.

Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the aldehyde and the ylide to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[12][13]

Grignard Reaction

The addition of Grignard reagents to 4-Methoxy-5-methylpicolinaldehyde offers a direct route to secondary alcohols.[15][16][17][18][19] The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, and subsequent acidic work-up yields the alcohol.

Experimental Protocol: Grignard Reaction

This is a general procedure that should be optimized for specific substrates.[15][18]

-

Grignard Reagent Preparation: Prepare the Grignard reagent from the corresponding alkyl or aryl halide and magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 4-Methoxy-5-methylpicolinaldehyde in the same anhydrous solvent to the Grignard reagent.

-

Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[20][21][22] 4-Methoxy-5-methylpicolinaldehyde can react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Mechanism Insight: The reaction typically proceeds in a one-pot fashion. A mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is often employed as it selectively reduces the iminium ion intermediate in the presence of the starting aldehyde.[20][21]

Spectroscopic Characterization

The structural elucidation of 4-Methoxy-5-methylpicolinaldehyde and its reaction products relies on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for 4-Methoxy-5-methylpicolinaldehyde

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton singlet (~9.8-10.2 ppm).[23] - Aromatic protons on the pyridine ring. - Methoxy group singlet (~3.8-4.0 ppm). - Methyl group singlet (~2.3-2.5 ppm). |

| ¹³C NMR | - Carbonyl carbon (~190-200 ppm). - Carbons of the pyridine ring. - Methoxy carbon (~55-60 ppm). - Methyl carbon (~15-20 ppm). |

| IR | - Strong C=O stretch of the aldehyde (~1690-1715 cm⁻¹).[24] - C-O stretch of the methoxy group. - Aromatic C=C and C=N stretching vibrations. |

| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight. |

Applications in Drug Discovery and Development

Substituted picolinaldehydes are valuable building blocks in the synthesis of pharmaceutically active compounds.[25][26] The functional groups on 4-Methoxy-5-methylpicolinaldehyde provide multiple handles for diversification, allowing for the generation of libraries of compounds for screening in drug discovery programs. The pyridine core is a common motif in many approved drugs, and the ability to introduce various substituents through the aldehyde functionality makes this a highly attractive scaffold for medicinal chemists.

Conclusion

4-Methoxy-5-methylpicolinaldehyde is a versatile and reactive building block with significant potential in organic synthesis. Its rich chemistry, governed by the electronic interplay of its substituents, allows for a wide range of transformations. This guide has provided a detailed overview of its fundamental reactivity and offered practical insights into its application in key organic reactions. Further exploration of its utility in the synthesis of novel compounds is a promising avenue for future research and development.

References

-

Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]

-

Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. PMC, 2527807. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

García-López, J. A., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 19(3), 556-563. [Link]

-

Donohoe, T. J., et al. (2008). Improved Methodologies for the Preparation of Highly Substituted Pyridines. The Journal of Organic Chemistry, 73(9), 3493–3503. [Link]

-

Scribd. (n.d.). Aldol Condensation of p-Anisaldehyde. Retrieved from [Link]

-

Guo, B., et al. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Grignard reagent. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Pu, Y., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Angewandte Chemie International Edition, 60(33), 18037-18042. [Link]

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

Wikipedia. (2023). Methoxymethylenetriphenylphosphorane. Retrieved from [Link]

- Google Patents. (2014). CN103819319A - Preparation of 4-methoxy salicylaldehyde.

-

ResearchGate. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]

- Google Patents. (2001). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

University of Calgary. (n.d.). Spectra Problem #9 Solution. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

Thieme. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Retrieved from [Link]

-

Google Patents. (2014). (12) United States Patent. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

-

Redalyc. (2016). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). Patents - Medicinal Chemistry. Retrieved from [Link]

-

ChemRxiv. (2024). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. Retrieved from [Link]

-

PubMed. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst. Retrieved from [Link]

-

Patsnap. (n.d.). P-methoxybenzaldehyde patented technology retrieval search results. Retrieved from [Link]

- Google Patents. (n.d.). US7314849B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides.

- Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine synthesis [organic-chemistry.org]

- 4. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN103819319A - Preparation of 4-methoxy salicylaldehyde - Google Patents [patents.google.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. magritek.com [magritek.com]

- 10. scribd.com [scribd.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Grignard reagent - Wikipedia [en.wikipedia.org]

- 17. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 19. researchgate.net [researchgate.net]

- 20. Reductive amination - Wikipedia [en.wikipedia.org]

- 21. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 22. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. rose-hulman.edu [rose-hulman.edu]

- 25. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 26. Patents - Medicinal Chemistry - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

An In-Depth Technical Guide to the Proposed Synthesis and Characterization of 4-Methoxy-5-methylpicolinaldehyde

Disclaimer: The following technical guide details a proposed methodology for the discovery and isolation of 4-Methoxy-5-methylpicolinaldehyde (CAS No: 959617-10-8). As of the current literature review, this compound is not extensively documented in peer-reviewed publications. Therefore, this document serves as a prospective guide for researchers, scientists, and drug development professionals, leveraging established synthetic organic chemistry principles and analogous transformations reported for structurally related pyridine derivatives.

Introduction and Strategic Overview

4-Methoxy-5-methylpicolinaldehyde is a substituted pyridine derivative characterized by a pyridine ring bearing a formyl group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position. Substituted picolinaldehydes are valuable intermediates in medicinal chemistry and materials science due to the versatile reactivity of the aldehyde group, which serves as a handle for constructing more complex molecular architectures. The specific arrangement of electron-donating methoxy and methyl groups on the pyridine scaffold suggests potential for unique biological activity and utility as a building block in the synthesis of novel therapeutic agents.

Given the absence of a documented synthetic route, this guide proposes a logical and robust pathway commencing from a commercially available starting material. The core strategy involves the sequential functionalization of a pyridine ring, culminating in the target molecule. The chosen pathway prioritizes regioselectivity and employs well-established, high-yielding reactions to ensure reproducibility.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 4-Methoxy-5-methylpicolinaldehyde is proposed to start from 4-chloro-5-methylpicolinonitrile. This multi-step synthesis involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by reduction of the nitrile to an alcohol, and subsequent mild oxidation to the desired aldehyde.

dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Start [label="4-Chloro-5-methylpicolinonitrile"]; Intermediate1 [label="4-Methoxy-5-methylpicolinonitrile"]; Intermediate2 [label="(4-Methoxy-5-methylpyridin-2-yl)methanol"]; FinalProduct [label="4-Methoxy-5-methylpicolinaldehyde", fillcolor="#E8F0FE"];

Start -> Intermediate1 [label=" Step 1:\n Methoxylation \n(NaOMe, MeOH)"]; Intermediate1 -> Intermediate2 [label=" Step 2:\n Nitrile Reduction \n(DIBAL-H)"]; Intermediate2 -> FinalProduct [label=" Step 3:\n Alcohol Oxidation \n(MnO₂)"]; }

4-Methoxy-5-methylpicolinaldehyde: A Novel Heterocyclic Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged structure in drug design. This technical guide introduces 4-Methoxy-5-methylpicolinaldehyde , a strategically functionalized heterocyclic building block poised to accelerate the discovery of next-generation therapeutics. The presence of an electron-donating methoxy group and a methyl group on the pyridine ring, coupled with a reactive aldehyde at the 2-position, offers a unique combination of features for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, and versatile reactivity, complete with detailed experimental protocols and mechanistic insights. We further explore its potential applications in medicinal chemistry, particularly in the design of kinase inhibitors and agents targeting neurodegenerative diseases, substantiating its role as a valuable addition to the synthetic chemist's toolbox.

Introduction: The Strategic Advantage of Substituted Picolinaldehydes

Picolinaldehydes, or pyridine-2-carboxaldehydes, are highly versatile intermediates in organic synthesis. The aldehyde functionality serves as a linchpin for a multitude of chemical transformations, including carbon-carbon bond-forming reactions and the construction of new heterocyclic rings. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can significantly influence its reactivity and the biological activity of its derivatives.

4-Methoxy-5-methylpicolinaldehyde (CAS No: 959617-10-8) emerges as a particularly interesting building block. The methoxy and methyl groups at the 4- and 5-positions, respectively, are electron-donating, increasing the electron density of the pyridine ring. This electronic enrichment can modulate the reactivity of the aldehyde and the pyridine nitrogen, offering distinct advantages in the synthesis of novel compounds.

| Property | Value | Source |

| CAS Number | 959617-10-8 | , |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| Appearance | Expected to be a solid or oil | - |

| Purity | Typically >95% |

Synthesis and Characterization

While specific literature detailing the synthesis of 4-Methoxy-5-methylpicolinaldehyde is not abundant, its preparation can be logically deduced from established synthetic methodologies for substituted pyridines. Two primary retrosynthetic pathways are proposed:

Pathway A: Oxidation of the corresponding alcohol. This is a common and reliable method for the preparation of aldehydes. The precursor, (4-Methoxy-5-methylpyridin-2-yl)methanol, can be oxidized using a variety of mild oxidizing agents to yield the desired picolinaldehyde.

Pathway B: Formylation of a pre-functionalized pyridine. Direct formylation of an appropriately substituted pyridine ring, such as 4-methoxy-5-methylpyridine, can be achieved through methods like the Vilsmeier-Haack reaction.[1][2][3][4] This approach offers a more direct route to the target molecule.

Caption: Proposed synthetic routes to 4-Methoxy-5-methylpicolinaldehyde.

Detailed Experimental Protocol: Synthesis via Oxidation (Pathway A)

This protocol is based on the general principle of oxidizing pyridyl methanols.

Step 1: Synthesis of (4-Methoxy-5-methylpyridin-2-yl)methanol

The synthesis of this precursor is a critical first step and can be achieved from commercially available starting materials.

Step 2: Oxidation to 4-Methoxy-5-methylpicolinaldehyde

-

Rationale: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for the conversion of allylic and benzylic-type alcohols to their corresponding aldehydes, minimizing the risk of over-oxidation to the carboxylic acid.

-

Procedure:

-

To a stirred solution of (4-Methoxy-5-methylpyridin-2-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform, add activated manganese dioxide (5-10 equivalents).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with additional solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Methoxy-5-methylpicolinaldehyde.

-

Characterization: The final product should be characterized by standard analytical techniques including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Chemical Reactivity and Key Transformations

The aldehyde functionality of 4-Methoxy-5-methylpicolinaldehyde is a gateway to a diverse array of chemical transformations, making it a highly valuable building block.

Caption: Key chemical transformations of 4-Methoxy-5-methylpicolinaldehyde.

Wittig Reaction: Synthesis of Olefins

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[5][6][7][8][9][10][11]

-

Causality: The reaction of 4-Methoxy-5-methylpicolinaldehyde with a phosphorus ylide will lead to the formation of a substituted vinylpyridine derivative. The electron-donating groups on the pyridine ring may slightly influence the reactivity of the aldehyde, but the reaction is expected to proceed efficiently.

-

Protocol:

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF or ether.

-

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add a solution of 4-Methoxy-5-methylpicolinaldehyde (1 equivalent) in the same solvent to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired alkene.

-

Reductive Amination: Access to Novel Amines

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[12][13][14][15]

-

Causality: This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. The choice of reducing agent is crucial to selectively reduce the imine in the presence of the starting aldehyde.

-

Protocol:

-

Dissolve 4-Methoxy-5-methylpicolinaldehyde (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).

-

Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or 2-picoline-borane complex portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired amine.

-

Henry (Nitroaldol) Reaction: Formation of β-Nitroalcohols

The Henry reaction provides a route to β-nitroalcohols, which are versatile intermediates that can be further transformed into amino alcohols or nitroalkenes.[16][17][18][19]

-

Causality: This base-catalyzed reaction involves the addition of a nitroalkane to the aldehyde. The electron-donating nature of the substituted pyridine ring is expected to activate the aldehyde towards nucleophilic attack.

-

Protocol:

-

To a solution of 4-Methoxy-5-methylpicolinaldehyde (1 equivalent) and a nitroalkane (e.g., nitromethane, 1.5-2 equivalents) in a suitable solvent like methanol or isopropanol, add a catalytic amount of a base (e.g., triethylamine, DBU).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC for the disappearance of the aldehyde.

-

Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the β-nitroalcohol.

-

Potential for Suzuki Coupling

While 4-Methoxy-5-methylpicolinaldehyde itself is not a direct partner for Suzuki coupling, it can be readily converted into a suitable substrate. For example, conversion of the corresponding pyridine-N-oxide to a 2-halopyridine derivative would furnish a precursor for this powerful C-C bond-forming reaction.[5][8][20][21][22]

Applications in Medicinal Chemistry

The structural features of 4-Methoxy-5-methylpicolinaldehyde make it an attractive starting point for the synthesis of biologically active molecules.

Kinase Inhibitors

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often acting as a hinge-binder in the ATP-binding site of kinases.[23][24][25][26] The derivatives of 4-Methoxy-5-methylpicolinaldehyde can be designed to target various kinases implicated in cancer and other diseases.

Caption: Application of 4-Methoxy-5-methylpicolinaldehyde in kinase inhibitor design.

Agents for Neurodegenerative Diseases

There is growing interest in the role of aldehydes and their derivatives in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[27][28][29][30][31] The unique substitution pattern of 4-Methoxy-5-methylpicolinaldehyde could be exploited to develop novel modulators of pathways involved in these conditions.

Future Outlook

4-Methoxy-5-methylpicolinaldehyde represents a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its electron-rich nature and versatile aldehyde handle provide a solid foundation for the creation of diverse and complex molecular libraries. Future research should focus on fully elucidating its reactivity profile and exploring its utility in the synthesis of novel therapeutic agents. The detailed protocols provided in this guide serve as a robust starting point for researchers to unlock the full potential of this novel heterocyclic compound.

References

-

Organic Chemistry Portal. Henry Reaction. [Link]

-

SynArchive. Henry Reaction. [Link]

-

Wikipedia. Henry reaction. [Link]

-

Organic Reactions. Reductive Amination. [Link]

-

Reductive Amination - Wordpress. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Total Synthesis. Wittig Reaction Mechanism & Examples. [Link]

-

ResearchGate. Scheme 1. Reductive Amination of Aldehydes with a Primary Amine and 2-Picoline Borane (pic-BH 3 ). [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]

-

Sciencemadness.org. One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditionsq. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Organic Reactions. Wittig Reaction. [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

-

ResearchGate. Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using.... [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Nitrogen bridgehead compounds. Part 30. Vilsmeier–Haack formylation of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones. [Link]

-

PMC. Neurodegeneration and aldehyde load: from concept to therapeutics. [Link]

-

YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

-

PMC. Biogenic Aldehyde-Mediated Mechanisms of Toxicity in Neurodegenerative Disease. [Link]

-

MDPI. Compounds from Natural Sources as Protein Kinase Inhibitors. [Link]

-

ResearchGate. Some of the most commonly found neurodegenerative diseases.. [Link]

-

PubMed. Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases. [Link]

-

PMC. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. [Link]

-

PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

-

ScienceDirect. Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. [Link]

-

PubMed. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. [Link]

-

ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]

-

PubMed. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. [Link]

-

PMC. Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. [Link]

-

PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

PMC. Synthesis, Structure and Cytotoxic Activity of Mono- and Dialkoxy Derivatives of 5,8-Quinolinedione. [Link]

Sources

- 1. aml.iaamonline.org [aml.iaamonline.org]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. growingscience.com [growingscience.com]

- 4. Nitrogen bridgehead compounds. Part 30. Vilsmeier–Haack formylation of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 13. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 14. researchgate.net [researchgate.net]

- 15. Reductive amination - Wikipedia [en.wikipedia.org]

- 16. Henry Reaction [organic-chemistry.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. synarchive.com [synarchive.com]

- 19. Henry reaction - Wikipedia [en.wikipedia.org]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Neurodegeneration and aldehyde load: from concept to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Biogenic Aldehyde-Mediated Mechanisms of Toxicity in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Electronic Structure of 4-Methoxy-5-methylpicolinaldehyde: A Guide for Drug Discovery and Molecular Engineering

Abstract

This technical guide provides a comprehensive theoretical framework for analyzing the electronic structure of 4-Methoxy-5-methylpicolinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, we establish a robust computational protocol using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The methodology is validated by applying it to structurally similar, well-characterized pyridine carboxaldehydes. This guide details the procedural steps and theoretical underpinnings for geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The insights derived from these computational studies are crucial for predicting the molecule's reactivity, intermolecular interactions, and potential as a scaffold in drug design.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are pervasive in pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of its electronic properties, which in turn dictates its biological activity and material characteristics. 4-Methoxy-5-methylpicolinaldehyde (Figure 1) is a pyridine derivative featuring an electron-donating methoxy group, an electron-donating methyl group, and an electron-withdrawing aldehyde group. This unique combination of substituents is expected to create a distinct electronic landscape, influencing its reactivity, binding affinity to biological targets, and spectroscopic properties.

A thorough understanding of the electronic structure of 4-Methoxy-5-methylpicolinaldehyde is paramount for its rational application. Theoretical and computational chemistry provide a powerful and cost-effective avenue to elucidate these properties at the molecular level.[1] This guide outlines a systematic computational approach to characterize the electronic properties of this molecule, providing a blueprint for researchers in drug development and materials science.

Figure 1: Structure of 4-Methoxy-5-methylpicolinaldehyde

Caption: 2D representation of 4-Methoxy-5-methylpicolinaldehyde.

Theoretical and Computational Methodology

The cornerstone of this investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] DFT, particularly with the B3LYP hybrid functional, has demonstrated a favorable balance of computational cost and accuracy for a wide range of organic molecules, including pyridine derivatives.

Geometry Optimization

The first and most critical step in any computational analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol for Geometry Optimization:

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). This functional is widely used and has been shown to provide reliable results for organic molecules.[2][3]

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron distribution.[2][3]

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below a predefined threshold.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Sources

- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

A Technical Guide to the Solubility of 4-Methoxy-5-methylpicolinaldehyde in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-Methoxy-5-methylpicolinaldehyde, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers a predictive framework for solubility based on molecular structure analysis and outlines a detailed experimental protocol for empirical determination.

Introduction to 4-Methoxy-5-methylpicolinaldehyde

4-Methoxy-5-methylpicolinaldehyde, with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol , is a substituted pyridine derivative.[1] Its structure, featuring a pyridine ring, an aldehyde group, a methoxy group, and a methyl group, imparts a unique combination of polarity and reactivity. Understanding its solubility is critical for its application in synthesis, purification, and formulation development. The pyridine nitrogen and the aldehyde oxygen can act as hydrogen bond acceptors, influencing its interaction with protic solvents.

Predicted Solubility Profile

Analysis of Molecular Structure and Polarity

The key functional groups determining the solubility of 4-Methoxy-5-methylpicolinaldehyde are:

-

Pyridine Ring: A polar aromatic heterocycle. The nitrogen atom is a hydrogen bond acceptor and increases solubility in polar protic solvents.

-

Aldehyde Group (-CHO): A polar group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. This feature enhances solubility in polar solvents.[4]

-

Methoxy Group (-OCH₃): This group has a moderate polarity and can also accept hydrogen bonds, contributing to solubility in a range of solvents. It is known to enhance solubility in organic solvents.[5]

-

Methyl Group (-CH₃): A non-polar, hydrophobic group that contributes to solubility in non-polar solvents.

Based on this analysis, 4-Methoxy-5-methylpicolinaldehyde is expected to be a polar molecule with some non-polar character.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of 4-Methoxy-5-methylpicolinaldehyde in a range of common organic solvents, categorized by polarity.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Medium | The presence of hydrogen bond acceptors (N, O) allows for some interaction with water, but the overall organic scaffold may limit high solubility. |

| Methanol | Polar Protic | High | Similar polarity and the ability to act as a hydrogen bond donor will lead to strong solute-solvent interactions. |

| Ethanol | Polar Protic | High | Similar to methanol, strong interactions are expected. |

| Isopropanol | Polar Protic | Medium to High | The increased non-polar character of isopropanol compared to methanol and ethanol may slightly reduce solubility. |

| Acetone | Polar Aprotic | High | The polar aprotic nature of acetone will effectively solvate the polar groups of the molecule. |

| Acetonitrile | Polar Aprotic | High | Strong dipole-dipole interactions are expected to lead to good solubility. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | DMF is a powerful polar aprotic solvent capable of solvating a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is another highly effective polar aprotic solvent.[2] |

| Dichloromethane (DCM) | Moderately Polar | High | The moderate polarity of DCM should be sufficient to dissolve the compound. |

| Ethyl Acetate | Moderately Polar | High | A good solvent for compounds with moderate polarity. A synthesis procedure for a related compound, 4-methoxypicolinaldehyde, utilizes ethyl acetate as a solvent, suggesting good solubility.[6] |

| Tetrahydrofuran (THF) | Moderately Polar | High | Its ability to solvate both polar and non-polar moieties makes it a suitable solvent. |

| Toluene | Non-polar | Medium | The aromatic ring of toluene can interact with the pyridine ring of the solute, and the overall non-polar character will interact with the methyl group. |

| Hexane | Non-polar | Low | The significant difference in polarity between the highly polar solute and non-polar hexane will result in poor solubility. |

Experimental Determination of Solubility